molecular formula C16H15N3O5 B14911887 N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-3-nitrobenzohydrazide

N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-3-nitrobenzohydrazide

Cat. No.: B14911887
M. Wt: 329.31 g/mol
InChI Key: JWQDSMLYOVWWCV-LICLKQGHSA-N
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Description

N’-(2,4-Dimethoxybenzylidene)-3-nitrobenzohydrazide is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is a Schiff base derivative, which is characterized by the presence of an imine group (C=N) formed by the condensation of an aldehyde or ketone with a primary amine. The compound has been studied for its optical properties, making it a candidate for applications in optoelectronics and other advanced materials.

Preparation Methods

The synthesis of N’-(2,4-Dimethoxybenzylidene)-3-nitrobenzohydrazide typically involves the condensation reaction between 2,4-dimethoxybenzaldehyde and 3-nitrobenzohydrazide. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent.

Synthetic Route:

  • Dissolve 2,4-dimethoxybenzaldehyde and 3-nitrobenzohydrazide in methanol.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture to room temperature.
  • Filter the precipitated product and wash with cold methanol.
  • Recrystallize the product from ethanol to obtain pure N’-(2,4-Dimethoxybenzylidene)-3-nitrobenzohydrazide.

Chemical Reactions Analysis

N’-(2,4-Dimethoxybenzylidene)-3-nitrobenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro and methoxy derivatives.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation, resulting in the formation of amino derivatives.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or other nucleophiles, leading to the formation of hydroxyl or other substituted derivatives.

Scientific Research Applications

N’-(2,4-Dimethoxybenzylidene)-3-nitrobenzohydrazide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N’-(2,4-Dimethoxybenzylidene)-3-nitrobenzohydrazide involves its interaction with various molecular targets. The compound exhibits nonlinear optical behavior due to the presence of conjugated π-electron systems, which interact with electromagnetic fields. This interaction leads to phenomena such as second harmonic generation and optical limiting .

Comparison with Similar Compounds

N’-(2,4-Dimethoxybenzylidene)-3-nitrobenzohydrazide can be compared with other Schiff base derivatives, such as:

N’-(2,4-Dimethoxybenzylidene)-3-nitrobenzohydrazide stands out due to its unique combination of methoxy and nitro groups, which contribute to its distinct optical and electronic properties.

Properties

Molecular Formula

C16H15N3O5

Molecular Weight

329.31 g/mol

IUPAC Name

N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-3-nitrobenzamide

InChI

InChI=1S/C16H15N3O5/c1-23-14-7-6-12(15(9-14)24-2)10-17-18-16(20)11-4-3-5-13(8-11)19(21)22/h3-10H,1-2H3,(H,18,20)/b17-10+

InChI Key

JWQDSMLYOVWWCV-LICLKQGHSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC

Canonical SMILES

COC1=CC(=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC

Origin of Product

United States

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